molecular formula C24H29NO2S B2703933 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1795358-18-7

3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2703933
CAS No.: 1795358-18-7
M. Wt: 395.56
InChI Key: KZJNXIVGIHTLSG-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. The compound is characterized by:

  • A benzyloxy-substituted phenyl group at the 3-position of the propanone chain.
  • A methylsulfanyl (SCH₃) substituent at the 3-position of the bicyclo[3.2.1]octane scaffold.

This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation. The methylsulfanyl group may enhance lipophilicity and influence binding interactions through sulfur-mediated hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNXIVGIHTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O2SC_{20}H_{26}N_2O_2S, with a molecular weight of approximately 350.5 g/mol. The structure features a bicyclic framework, which is characteristic of several biologically active compounds.

The biological activity of this compound may be attributed to its interactions with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may exhibit:

  • Monoamine Oxidase Inhibition : Similar compounds have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition could potentially provide neuroprotective effects against neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : Compounds with similar structural motifs have been reported to possess antioxidant properties, which may help mitigate oxidative stress in neuronal tissues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Value Reference
MAO-B Inhibition0.062 µM
Antioxidant ActivityORAC = 2.27 Trolox eq
Neuroprotective EffectsSignificant

Case Studies and Research Findings

  • Parkinson's Disease Research : A study evaluated the MAO-B inhibitory activity of various derivatives related to this compound. The results indicated that it possesses potent and selective MAO-B inhibitory activity, which is essential for developing therapies for Parkinson's disease .
  • Neuroprotection : In vitro studies demonstrated that the compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative disorders .
  • Inflammatory Response Modulation : Research indicates that similar compounds can modulate inflammatory responses in CNS disorders, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane moiety is a common scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with analogs (Table 1).

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Molecular Weight Key Features Pharmacological Relevance Evidence ID
Target Compound 3-(Benzyloxy)phenyl; 3-methylsulfanyl ~413.5* High lipophilicity due to benzyloxy and SCH₃ groups Potential CNS activity (speculative) N/A
BK63156 3-(4-Methoxyphenyl); 3-(1H-1,2,4-triazol-1-yl) 340.42 Polar triazole group enhances solubility Research compound for enzyme inhibition
Compound 19 () 4-Cyano-2-fluorophenyl; pyrimido-oxazine 621.33 Bulky aromatic substituents Kinase inhibitor candidate (high molecular weight)
RTI-336 4-Chlorophenyl; isoxazolyl ~440.9 Chlorine and isoxazole groups Schedule 9 poison (high toxicity)
Tropifexor Benzothiazole; trifluoromethoxy ~547.5 Carboxylic acid and cyclopropyl groups Farnesoid X receptor agonist
Maraviroc Difluoro-cyclohexane; triazolyl 513.67 Polar carboxamide group CCR5 antagonist (HIV therapy)
3-(Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane Pyridinylsulfanyl ~284.8 Sulfur-containing heterocycle Unspecified, likely scaffold for metal coordination

*Molecular weight estimated based on structural similarity.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The target compound and RTI-336 exhibit high lipophilicity due to aromatic and halogenated groups, favoring blood-brain barrier penetration . In contrast, BK63156 and tropifexor incorporate polar groups (triazole, carboxylic acid), enhancing aqueous solubility for systemic distribution .

Pharmacophore Diversity :

  • Tropifexor and maraviroc demonstrate how the bicyclo scaffold can be tailored for specific targets (nuclear receptors, viral entry proteins) . The target compound’s methylsulfanyl group is rare in clinical candidates but may offer unique binding kinetics.

Toxicity and Regulatory Status :

  • RTI-336 is classified as a Schedule 9 poison, highlighting the risks associated with chlorophenyl and isoxazolyl substituents . The target compound’s safety profile remains unstudied.

Q & A

Q. Key intermediates :

StepIntermediateRole
18-Azabicyclo[3.2.1]octaneCore scaffold
23-(Methylsulfanyl)-8-azabicyclo[3.2.1]octaneThioether-functionalized intermediate
33-(Benzyloxy)phenylpropan-1-oneAromatic ketone precursor

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the bicyclic scaffold using programs like SHELX .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons/carbons in the azabicyclo core (e.g., δ ~2.5–4.0 ppm for bridgehead protons) and benzyloxy aromatic signals (δ ~6.8–7.4 ppm) .
    • 2D experiments (COSY, HSQC) : Validates connectivity in congested regions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₇NO₂S: 394.18) .

Advanced: How can synthetic yield be optimized for the methylsulfanyl functionalization step?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, reagent stoichiometry) .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., thiolate anion formation) .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the thioether intermediate .

Q. Example optimization table :

VariableOptimal RangeImpact
Temperature0–5°CMinimizes side reactions
SolventAnhydrous DMFEnhances nucleophilicity
Reagent ratio1.2:1 (SMe:Amine)Ensures complete substitution

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct vs. off-target effects .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) to isolate pharmacophore contributions .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

Case study : A 2023 study resolved conflicting GPCR activity by comparing wild-type vs. mutant receptor binding, confirming the role of the bicyclic core in target engagement .

Advanced: What computational strategies predict interactions with biological targets?

Answer:

  • Molecular docking : Use Schrödinger or AutoDock to model the compound’s fit into GPCR or enzyme active sites (focus on sulfur-π interactions with aromatic residues) .
  • Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess stability of the azabicyclo scaffold in lipid bilayers .
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon methylsulfanyl substitution .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

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